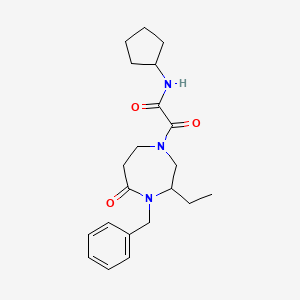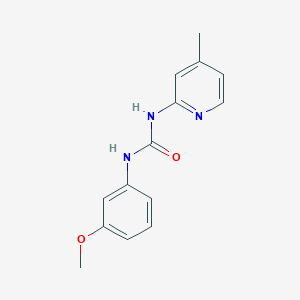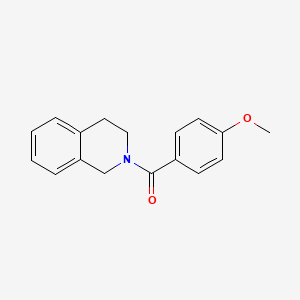![molecular formula C16H21NO2 B5498829 N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as CR6086, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins, which are responsible for inflammation and pain. N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been found to possess several biochemical and physiological effects. It has been found to reduce the production of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to reduce the infiltration of inflammatory cells into the affected tissues and prevent the destruction of cartilage and bone in inflammatory diseases such as osteoarthritis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its potent anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory diseases and has shown promising results in preclinical and clinical trials. However, one of the limitations of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide in humans.
Future Directions
There are several future directions for the research and development of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. One of the potential future directions is the development of more potent and selective COX-2 inhibitors with fewer side effects. Another potential future direction is the development of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide as a therapeutic agent for the treatment of various types of cancers. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide in humans and to identify its potential therapeutic applications in various diseases.
Synthesis Methods
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can be synthesized by reacting 4-aminobenzamide with cyclopentyl chloroformate in the presence of triethylamine followed by reaction with 2-methyl-2-propen-1-ol. The reaction mixture is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic properties. It has been found to possess anti-inflammatory and analgesic properties and has shown promising results in the treatment of various inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to possess anti-tumor properties and has shown potential in the treatment of various types of cancers.
properties
IUPAC Name |
N-cyclopentyl-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)11-19-15-9-7-13(8-10-15)16(18)17-14-5-3-4-6-14/h7-10,14H,1,3-6,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZTSPDCGTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-methylprop-2-enoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)


![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)

![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)
![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)